N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been characterized in preclinical rodent models of Parkinson’s disease .
科学的研究の応用
Neurological Disorders Research
This compound has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . PAMs of mGlu4 have shown efficacy in preclinical rodent models of Parkinson’s disease, making this compound a potential candidate for the development of new treatments for neurological disorders.
Synthesis of Heterocyclic Compounds
The pyrazolo[3,4-b]pyridine core is a significant structure in medicinal chemistry due to its similarity to purine bases . This compound can serve as a starting point for synthesizing a wide range of heterocyclic compounds with potential biological activities.
Anti-inflammatory and Analgesic Activities
Compounds with a similar structure have demonstrated anti-inflammatory and analgesic activities in preclinical studies . While not directly studied, the compound may possess similar properties, warranting further investigation.
Catalysis Research
The structural motif present in this compound is relevant to catalysis research. Heteroarenes like pyrazolo[3,4-b]pyridines can be used in catalytic processes, such as the protodeboronation of pinacol boronic esters , which is a key reaction in organic synthesis.
Pharmacokinetic Studies
Given its advanced preclinical characterization as a mGlu4 PAM, this compound is also valuable for pharmacokinetic studies . Understanding its absorption, distribution, metabolism, and excretion (ADME) can inform the design of compounds with better in vivo efficacy.
作用機序
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu 4) . This receptor is expressed presynaptically on terminals projecting from the striatum to the globus pallidus external segment (GPe), the first synapse of the BG indirect pathway .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGlu 4 receptor . Activation of mGlu 4 at these terminals has been shown to reduce inappropriate GABA release onto the GPe, normalizing motor output .
Biochemical Pathways
The compound affects the basal ganglia (BG) circuitry . The BG controls motor function through two distinct pathways from the striatum: the direct and indirect pathways . These pathways have opposite effects on motor activity: activation of the direct pathway promotes movement, and the indirect pathway inhibits it .
Result of Action
The compound’s action on the mGlu 4 receptor helps to normalize the BG circuitry in Parkinson’s disease (PD) patients . By reducing inappropriate GABA release onto the GPe, it normalizes motor output .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNSPLDCYQVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。